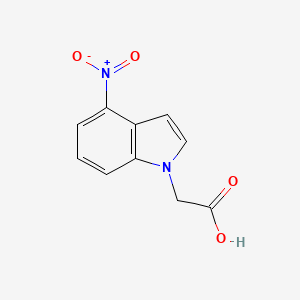

(4-硝基吲哚-1-基)乙酸

描述

“(4-Nitroindol-1-yl)acetic acid” is a derivative of indole . Indole derivatives are of wide interest due to their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis due to their importance . Many methods often start from ortho-substituted anilines, which greatly restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . For instance, the Bischler indole synthesis involves alkylation of an aniline with an α-haloketone, followed by acid-catalyzed ring closure .

Physical And Chemical Properties Analysis

The physical and chemical properties of organic molecules, such as pKa and partition coefficient, play an important part in the design of analytical methods . The physical properties of drug molecules, along with simple chemical derivatisation and degradation reactions, influence the development of analytical methods .

科学研究应用

高能材料开发

研究人员已经合成并表征了基于硝基亚氨基四唑的乙酸衍生物的高能盐。这些材料的特点是不受冲击影响和在高能应用中的潜在用途,说明了 (4-硝基吲哚-1-基)乙酸衍生物在制造具有显着形成热和爆轰性能的化合物中的用途 (Joo 等人,2012)。

药效团部分的合成

从 (5-氨基吲哚-3-基)乙酸中合成三氟甲基化衍生物展示了另一种应用。这些衍生物由 5-硝基吲哚和各种反应物合成,产生含有 α-(三氟甲基)吲哚乙酸药效团部分的化合物。这个过程展示了 (4-硝基吲哚-1-基)乙酸衍生物在药理学研究中的作用 (Vorobyeva 等人,2018)。

光活化保护基团

1-酰基-7-硝基吲哚啉(与 (4-硝基吲哚-1-基)乙酸衍生物密切相关)在水溶液中用作羧酸的光活化保护基团的用途是另一个重要的应用。这展示了此类化合物在受控释放技术中的作用,其中可以通过光解快速释放羧酸 (Morrison 等人,2002)。

抗菌和抗炎活性

对源自硝基吲哚碳酰肼的杂环的研究,包括与 (4-硝基吲哚-1-基)乙酸相关的杂环,表明具有潜在的抗菌、抗炎和抗增殖活性。此类研究为在开发新的治疗剂中使用 (4-硝基吲哚-1-基)乙酸衍生物开辟了途径 (Narayana 等人,2009)。

光敏保护基团

探索 1-酰基-7-硝基吲哚啉以实现高效的光裂解,从而释放羧酸,突出了 (4-硝基吲哚-1-基)乙酸衍生物在制造光敏保护基团中的潜力。这与神经活性氨基酸的开发特别相关,其中需要对活性化合物的释放进行精确控制 (Papageorgiou & Corrie,2000)。

未来方向

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

作用机制

Target of Action

It is known that indole derivatives, such as (4-nitroindol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of a complex between the indole derivative and its target, which can alter the function of the target and lead to the observed biological effects .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . It’s plausible that (4-Nitroindol-1-yl)acetic acid may also influence similar biochemical pathways.

Pharmacokinetics

For instance, indometacin, an indole derivative, displays a linear pharmacokinetics profile where the plasma concentrations and area under the curve (AUC) are dose-proportional .

Result of Action

Indole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For example, indole-3-acetic acid has been found to exert anti-depressive effects in animal models .

Action Environment

The action of (4-Nitroindol-1-yl)acetic acid can be influenced by various environmental factors. For instance, a study found that the effect of indole-3-acetic acid supplementation on Spirulina sp. LEB 18 cultures varied between indoor and outdoor environments . Similarly, the action, efficacy, and stability of (4-Nitroindol-1-yl)acetic acid could be influenced by factors such as temperature, pH, and light conditions.

属性

IUPAC Name |

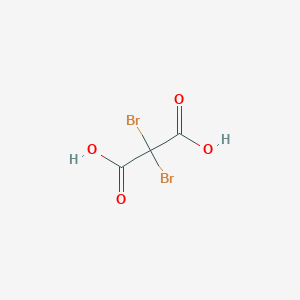

2-(4-nitroindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-10(14)6-11-5-4-7-8(11)2-1-3-9(7)12(15)16/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSQOXKHSLXLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)

![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)

![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)